

Zosuquidar trihydrochloride administration and dosage in mouse models

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Compound of Interest

Compound Name: Zosuquidar trihydrochloride

Cat. No.: B10761993

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Application Notes: Zosuquidar Trihydrochloride in Mouse Models

Introduction **Zosuquidar trihydrochloride** (formerly LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1). [1][2] P-gp is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[3][4] Zosuquidar was developed to reverse this resistance, thereby sensitizing cancer cells to chemotherapy.[4] Recent studies have also uncovered a novel mechanism of action for Zosuquidar, involving the autophagic degradation of Programmed death-ligand 1 (PD-L1), suggesting its potential role in immuno-oncology.[5]

These notes provide detailed protocols and quantitative data for the administration and dosage of **Zosuquidar trihydrochloride** in various mouse models, intended for researchers in oncology, pharmacology, and drug development.

Data Presentation: In Vivo Administration and Efficacy

The following tables summarize quantitative data from various studies utilizing Zosuquidar in mouse models.

Table 1: **Zosuquidar Trihydrochloride** Dosage and Administration Regimens in Mouse Models

Mouse Model	Zosuquidar Dose	Administration Route	Dosing Schedule	Co-administered Agent	Key Finding	Reference
P388/ADR Leukemia	1, 3, 10, 30 mg/kg	Intraperitoneal (IP)	Once daily for 5 days	Doxorubicin (1 mg/kg)	Significantly increased survival compared to Doxorubicin alone.[6][7]	[6],[7]
Wild-type Mice (BBB study)	25 and 80 mg/kg	Oral (PO)	Single dose, 1 hr before Paclitaxel	Paclitaxel (IV)	Increased paclitaxel brain levels by 3.5-fold and 5-fold, respectively.[8][9]	[8],[9]
Wild-type Mice (BBB study)	20 mg/kg	Intravenous (IV)	Single dose, 10 min before Paclitaxel	Paclitaxel (IV)	Increased paclitaxel brain levels by 5.6-fold.[8][9]	[8],[9]
Male and Female Mice (PK study)	30 mg/kg	Intraperitoneal (IP)	Single dose, 1 hr before Talinolol	Talinolol (20 mg/kg)	Increased plasma and liver AUC of talinolol.[10][11]	[10],[11]
CT26 Syngeneic Model	90 mg/kg	Intragastric (IG)	Daily for 10 days	None / Anti-PD-1	Suppressed tumor growth and reduced PD-L1	[5]

expression.

[5]

Suppressed tumor growth and increased cytotoxic T-cell infiltration.

[5]

[5]

Humanized Xenograft (NCI-H292)

90 mg/kg

Intragastric (IG)

Daily for 12 days

None / Anti-PD-1

Table 2: Preparation of **Zosuquidar Trihydrochloride** for In Vivo Administration

Recommended Solvent	Preparation Notes	Stability	Reference
20% ethanol in saline	Used for in vivo studies.	Solutions are unstable; fresh preparation is recommended.[7][12]	[12]
40% v/v ethanol in water	Used for oral gavage solutions in rodent studies.[13][14]	Prepare fresh before each administration.	[13],[14]
Water	Soluble up to 5 mg/mL with the aid of ultrasound.[12]	Check for complete dissolution before use.	[12]
DMSO	Soluble at various concentrations (e.g., 1 mg/mL to >100 mg/mL).[12][15]	Typically used for stock solutions before further dilution in a vehicle suitable for in vivo use.	[12],[15]

Experimental Protocols

Protocol 1: Preparation of Zosuquidar for Intraperitoneal (IP) Injection

This protocol is based on methodologies used in P-gp inhibition studies in leukemia models.^[6]
^[7]

Materials:

- **Zosuquidar trihydrochloride** powder
- Ethanol (200 proof, non-denatured)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles

Procedure:

- **Calculate Required Amount:** Determine the total amount of Zosuquidar needed based on the number of mice, their average weight, and the target dose (e.g., 30 mg/kg).
- **Prepare Vehicle:** Prepare a 20% ethanol in saline vehicle by mixing 1 part ethanol with 4 parts sterile saline (e.g., 200 µL ethanol + 800 µL saline).
- **Dissolution:** a. Weigh the required amount of Zosuquidar powder and place it in a sterile microcentrifuge tube. b. Add a small volume of ethanol (e.g., 20% of the final volume) to first wet and dissolve the powder. Vortex briefly. c. Add the remaining volume of sterile saline to reach the final desired concentration and volume. d. Vortex thoroughly until the solution is clear. If solubility issues persist, brief sonication may be applied.^[12]
- **Administration:** a. Draw the freshly prepared solution into a sterile syringe (typically a 1 mL syringe with a 27G needle). b. Administer the calculated volume via intraperitoneal injection to the mouse. Ensure the final injection volume is appropriate for the mouse size (e.g., 100-200 µL).

Protocol 2: Preparation and Administration of Zosuquidar for Oral Gavage

This protocol is adapted from studies investigating blood-brain barrier penetration and immuno-oncology.[5][8]

Materials:

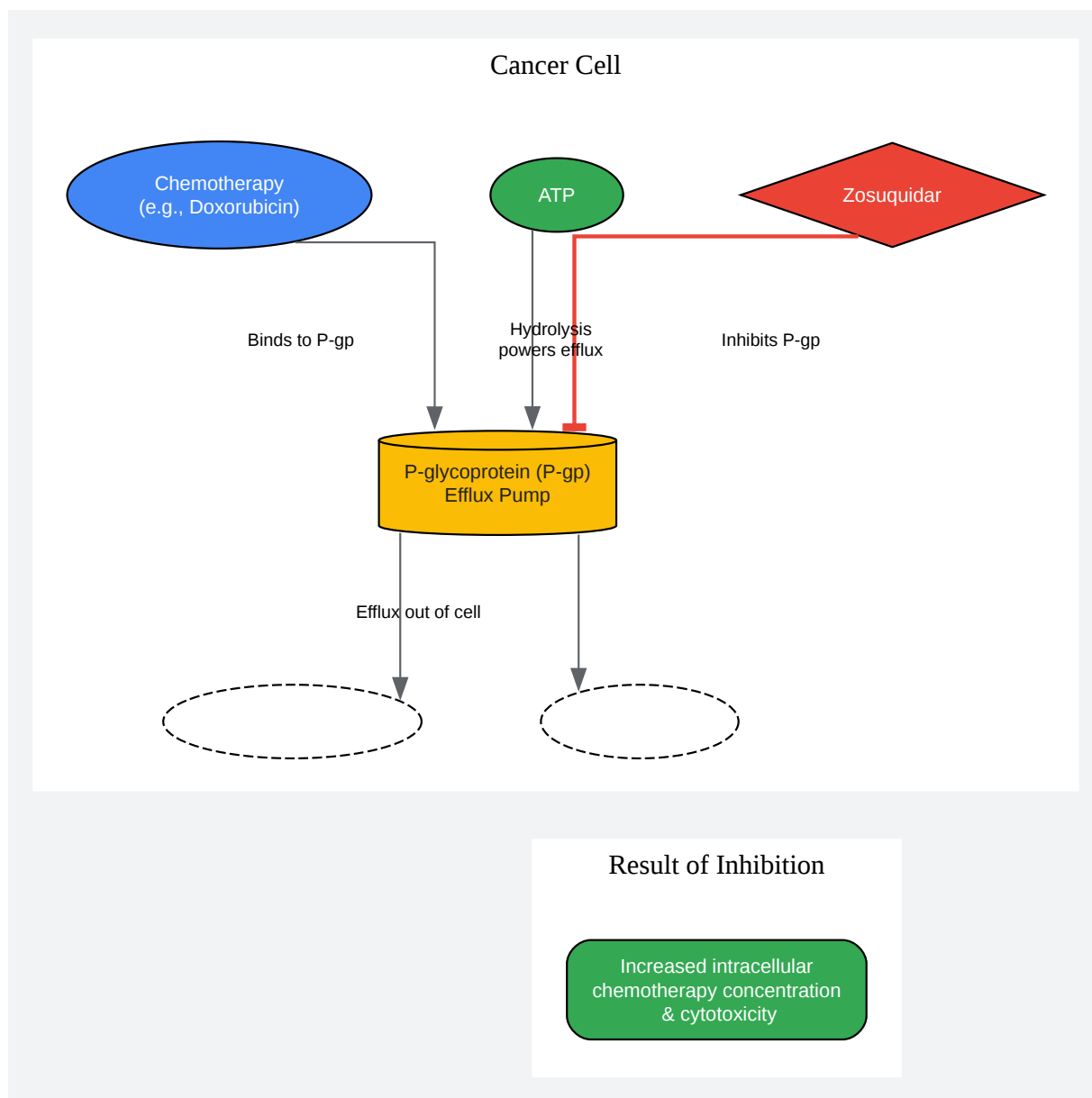
- **Zosuquidar trihydrochloride** powder
- Ethanol (200 proof, non-denatured)
- Sterile deionized water
- Sterile tubes
- Oral gavage needles (flexible or rigid, 20-22G for mice)
- Sterile syringes

Procedure:

- **Vehicle Preparation:** Prepare a 40% ethanol in water vehicle by mixing 2 parts ethanol with 3 parts sterile water (e.g., 400 μ L ethanol + 600 μ L water).
- **Dissolution:** a. Weigh the necessary amount of Zosuquidar for the study cohort. b. Dissolve the powder in the 40% ethanol vehicle to the desired final concentration (e.g., 9 mg/mL for a 90 mg/kg dose in a 25g mouse receiving 250 μ L). c. Vortex until fully dissolved. Prepare this solution fresh daily.
- **Administration:** a. Securely restrain the mouse. b. Attach the gavage needle to the syringe containing the Zosuquidar solution. c. Gently insert the gavage needle into the esophagus and down to the stomach. Do not force the needle. d. Slowly dispense the solution. e. Carefully remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Visualizations: Mechanisms and Workflows

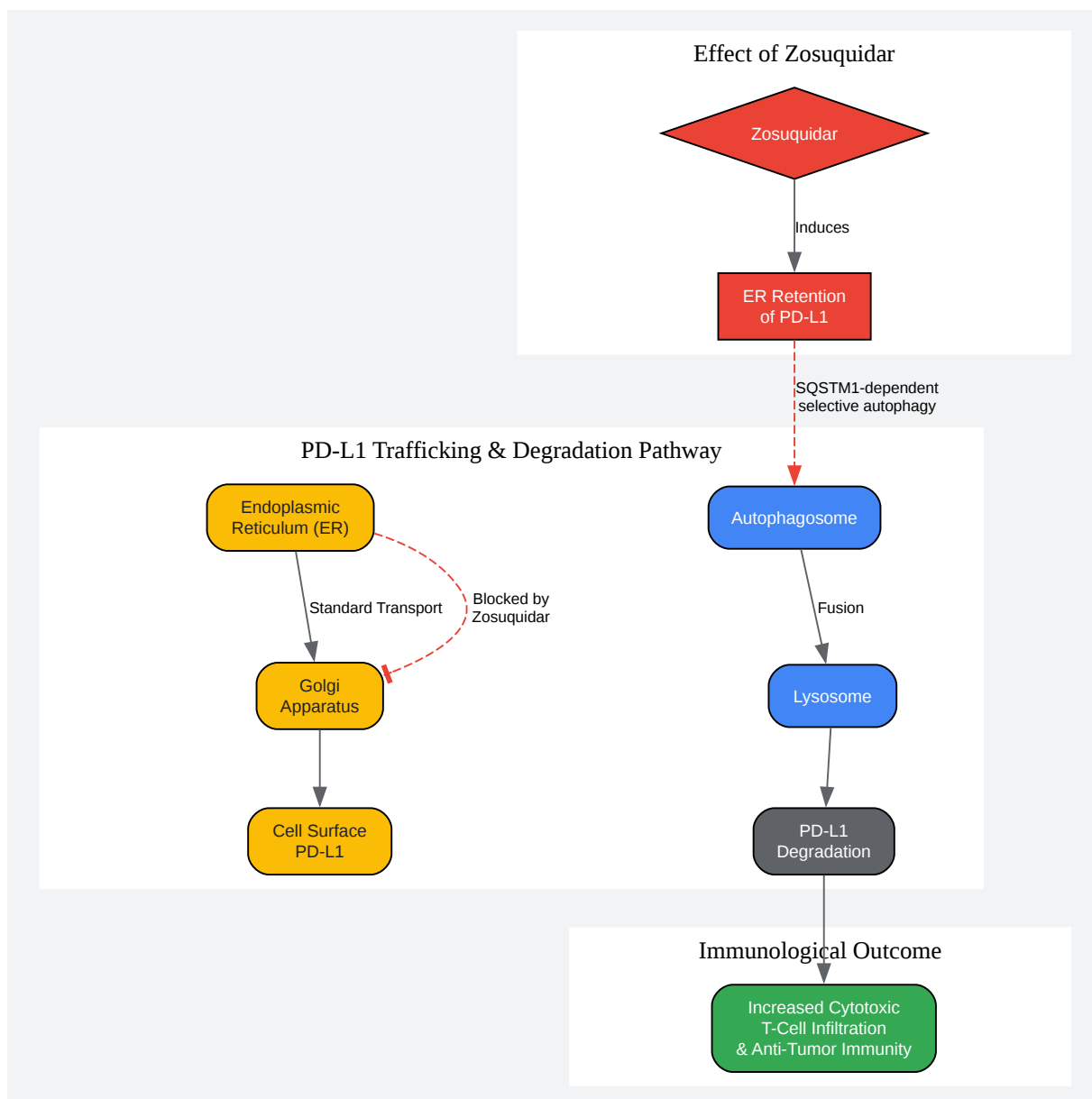
Diagram 1: Zosuquidar's Mechanism of P-glycoprotein Inhibition



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Caption: Zosuquidar non-competitively inhibits the P-gp pump, preventing chemotherapy efflux.

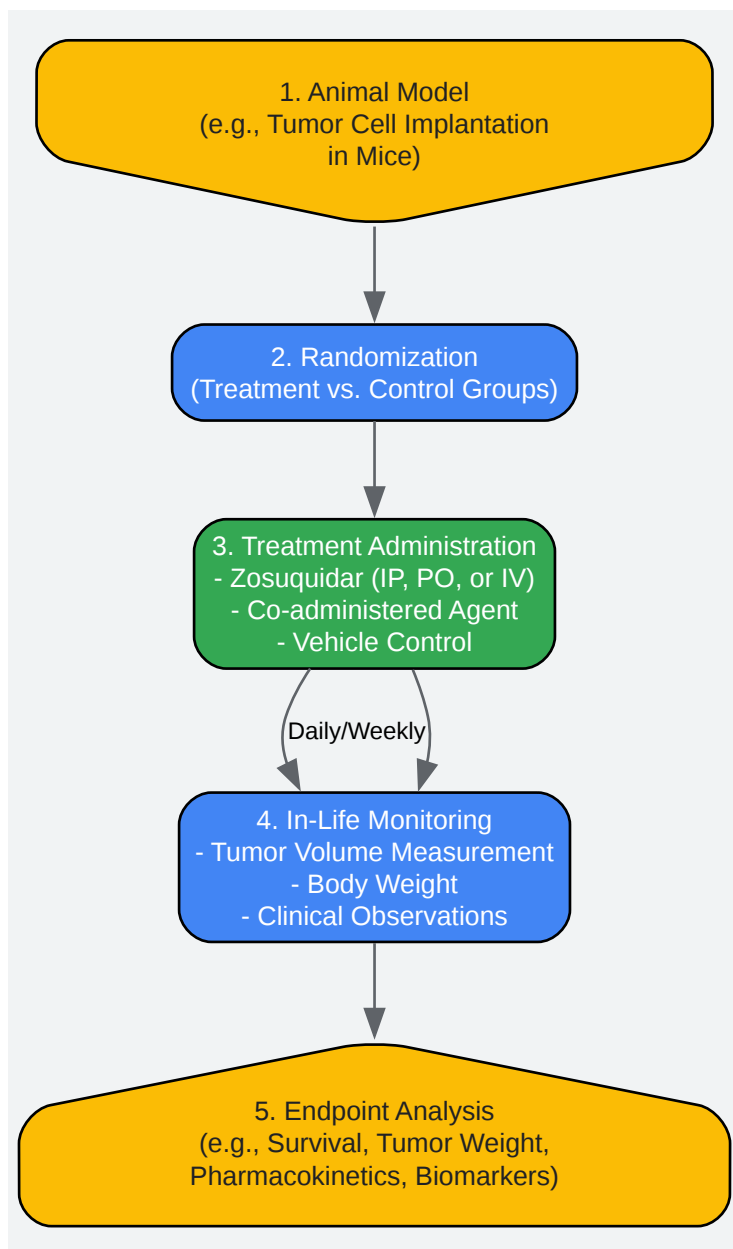
Diagram 2: Zosuquidar's Role in PD-L1 Degradation



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Caption: Zosuquidar induces ER retention and autophagic degradation of PD-L1.[5]

Diagram 3: General Experimental Workflow for In Vivo Efficacy Study



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